Methanone, 1-pyrrolidinyl[4-(1H-tetrazol-1-yl)phenyl]-
Overview
Description
Methanone, 1-pyrrolidinyl[4-(1H-tetrazol-1-yl)phenyl]- is a complex organic compound that features a pyrrolidine ring and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition reaction of azides with nitriles to form the tetrazole ring . The pyrrolidinyl group can be introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under controlled conditions. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methanone, 1-pyrrolidinyl[4-(1H-tetrazol-1-yl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the tetrazole and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Methanone, 1-pyrrolidinyl[4-(1H-tetrazol-1-yl)phenyl]- has diverse applications in scientific research:
Mechanism of Action
The mechanism by which Methanone, 1-pyrrolidinyl[4-(1H-tetrazol-1-yl)phenyl]- exerts its effects involves interactions with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, while the pyrrolidine ring may enhance binding affinity through hydrophobic interactions . These interactions can modulate biological pathways and influence the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like 4-(pyrrolidin-1-yl)benzonitrile share structural similarities and are used in similar applications.
Tetrazole derivatives: Compounds such as 5-phenyltetrazole exhibit comparable chemical properties and reactivity.
Uniqueness
Methanone, 1-pyrrolidinyl[4-(1H-tetrazol-1-yl)phenyl]- is unique due to the combination of the pyrrolidine and tetrazole rings, which confer distinct chemical and biological properties. This dual functionality enhances its versatility in various applications .
Properties
IUPAC Name |
pyrrolidin-1-yl-[4-(tetrazol-1-yl)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O/c18-12(16-7-1-2-8-16)10-3-5-11(6-4-10)17-9-13-14-15-17/h3-6,9H,1-2,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDECUVNYHQMKRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)N3C=NN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601225350 | |
Record name | 1-Pyrrolidinyl[4-(1H-tetrazol-1-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601225350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626216-04-4 | |
Record name | 1-Pyrrolidinyl[4-(1H-tetrazol-1-yl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626216-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrrolidinyl[4-(1H-tetrazol-1-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601225350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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